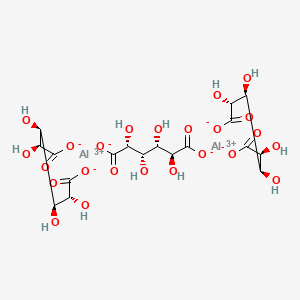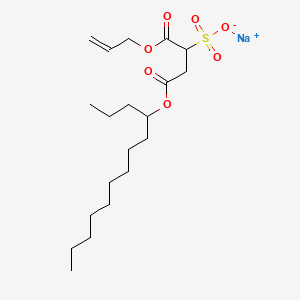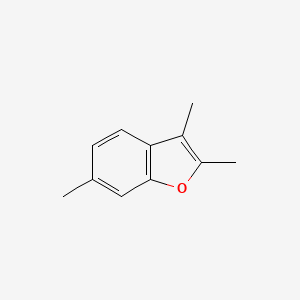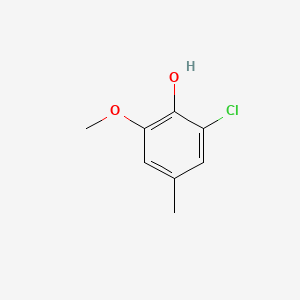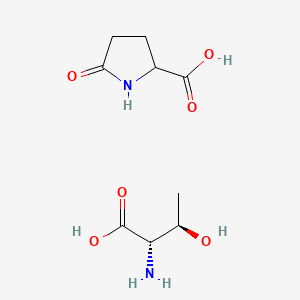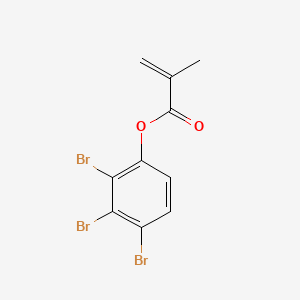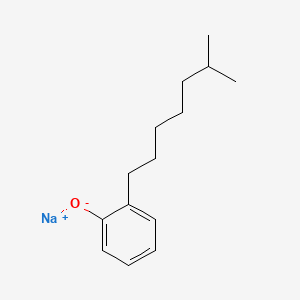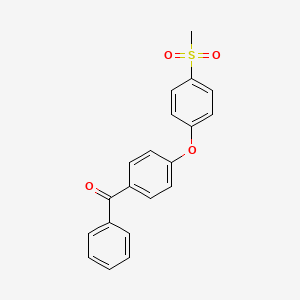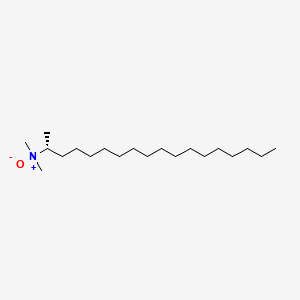
2-Octadecanamine, N,N-dimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecanamine, N,N-dimethyl-, N-oxide is a tertiary amine oxide with the molecular formula C20H43NO. It is commonly used as a surfactant and emulsifying agent in various industrial and consumer products. This compound is known for its ability to inhibit skin irritation, making it a valuable ingredient in cosmetics and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octadecanamine, N,N-dimethyl-, N-oxide can be synthesized through the oxidation of N,N-dimethyloctadecylamine. The typical reaction involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale oxidation of N,N-dimethyloctadecylamine. The process is similar to the laboratory synthesis but is scaled up to accommodate higher production volumes. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Octadecanamine, N,N-dimethyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound itself is produced through an oxidation reaction.
Reduction: It can be reduced back to N,N-dimethyloctadecylamine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound.
Reduction: N,N-dimethyloctadecylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
Scientific Research Applications
2-Octadecanamine, N,N-dimethyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to reduce surface tension and improve cell adhesion.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of 2-Octadecanamine, N,N-dimethyl-, N-oxide primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the delivery of active ingredients. The molecular targets include lipid bilayers and proteins on the cell surface .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyloctadecylamine: The precursor to 2-Octadecanamine, N,N-dimethyl-, N-oxide.
N,N-Dimethyldodecylamine: A shorter-chain analog with similar surfactant properties.
N,N-Dimethylhexadecylamine: Another analog with a slightly shorter carbon chain.
Uniqueness
This compound is unique due to its specific chain length and the presence of the N-oxide functional group. This combination provides it with superior emulsifying and surfactant properties compared to its shorter-chain analogs. Additionally, its ability to inhibit skin irritation makes it particularly valuable in cosmetic and personal care formulations .
Properties
CAS No. |
71662-60-7 |
|---|---|
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
(2R)-N,N-dimethyloctadecan-2-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(3,4)22/h20H,5-19H2,1-4H3/t20-/m1/s1 |
InChI Key |
GHKNNRITBAAVJP-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@@H](C)[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


